DL-Phenyl-d5-alanine-2,3,3-d3 is a deuterated form of the amino acid phenylalanine, where five hydrogen atoms in the aromatic ring are replaced by deuterium, and three additional hydrogen atoms in the side chain are also substituted with deuterium. This compound is characterized by its molecular formula and a molecular weight of approximately 175.25 g/mol. The presence of deuterium enhances its stability and alters its physical properties, making it useful in various analytical applications.
The synthesis of this compound often involves reduction processes, such as the reduction of oxazolone or thiazolone derivatives using deuterated reagents, yielding high purity products .
DL-Phenyl-d5-alanine-2,3,3-d3 exhibits biological properties similar to those of natural phenylalanine. It plays a role in protein synthesis and is involved in metabolic pathways that affect neurotransmitter production. Its deuterated nature allows for tracing studies in metabolic research, particularly in understanding the dynamics of amino acid metabolism in living organisms.
The synthesis of DL-Phenyl-d5-alanine-2,3,3-d3 can be achieved through several methods:
DL-Phenyl-d5-alanine-2,3,3-d3 has several important applications:
Studies involving DL-Phenyl-d5-alanine-2,3,3-d3 focus on its interactions with various biological molecules. It has been used to investigate:
Several compounds share structural similarities with DL-Phenyl-d5-alanine-2,3,3-d3. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Phenylalanine | C9H11NO2 | Natural form without deuteration |
L-Alanine | C3H7NO2 | Simpler structure; no aromatic ring |
D,L-Alanine | C3H7NO2 | Racemic mixture; not specifically labeled |
L-Tyrosine | C9H11NO3 | Hydroxylated derivative of phenylalanine |
DL-Phenyl-d5-alanine-2,3,3-d3 is unique due to its specific isotopic labeling which allows for precise tracking and quantification in biochemical studies. This distinguishes it from its non-deuterated counterparts and contributes to its utility in research applications.